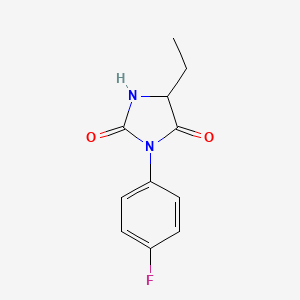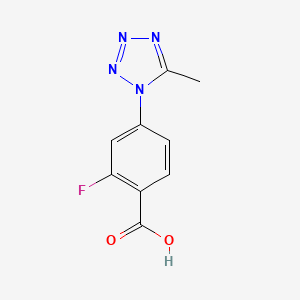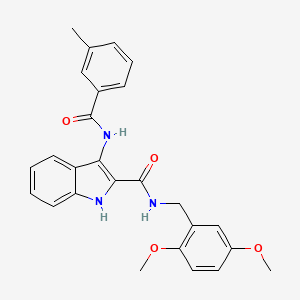![molecular formula C10H10F3NO5S B2901832 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid CAS No. 781626-95-7](/img/structure/B2901832.png)
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid is a chemical compound with the molecular formula C10H10F3NO5S and a molecular weight of 313.25 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethoxyphenyl group attached to a sulfonamide, which is in turn attached to a propanoic acid group . This structure can be represented by the formula C10H10F3NO5S .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 171.26°C and a predicted boiling point of approximately 422.7°C at 760 mmHg . The compound has a predicted density of approximately 1.5 g/cm³ and a predicted refractive index of 1.50 .Mechanism of Action
The mechanism of action of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid is not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acyl-CoA synthetase. These enzymes play important roles in various biochemical processes, including the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the proliferation of certain cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is commercially available. It has also been shown to have a wide range of applications in scientific research. However, this compound has some limitations for lab experiments. It is a relatively unstable compound, and it can decompose over time. It is also toxic, and care should be taken when handling it.
Future Directions
There are several future directions for the research of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid. One area of research could be the development of new sulfonamide-based compounds with improved antimicrobial, anticancer, and anti-inflammatory properties. Another area of research could be the development of new enzyme inhibitors with potential applications in drug discovery. Additionally, the mechanism of action of this compound could be further studied to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid involves the reaction between 4-trifluoromethoxybenzenesulfonyl chloride and 3-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization or column chromatography. The yield of the synthesis method is typically around 50-60%.
Scientific Research Applications
3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid has been widely used in scientific research for its various applications. It has been used as a reagent for the synthesis of sulfonamide-based compounds, which have been shown to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been used as a reagent for the synthesis of enzyme inhibitors, which have potential applications in drug discovery.
properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5S/c11-10(12,13)19-7-1-3-8(4-2-7)20(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDNTYCVWRFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}thiophene-2-carboxamide](/img/structure/B2901753.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)
![Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2901759.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2901761.png)

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/no-structure.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2901766.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)
